molecular formula C6H7N3O3 B3229214 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid CAS No. 128293-68-5

4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B3229214
CAS No.: 128293-68-5
M. Wt: 169.14 g/mol
InChI Key: OVFKMTVVSGRRCQ-UHFFFAOYSA-N
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Description

4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H7N3O3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents at specific positions on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of catalysts like palladium or nickel, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, its formamido group can participate in hydrogen bonding, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Methyl-1H-imidazole-2-carboxylic acid
  • 1H-Imidazole-2-carboxylic acid

Comparison: 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid is unique due to its formamido group, which can engage in additional hydrogen bonding compared to its analogs. This feature can enhance its reactivity and interaction with biological targets, making it potentially more effective in certain applications .

Properties

IUPAC Name

4-formamido-1-methylimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-2-4(7-3-10)8-5(9)6(11)12/h2-3H,1H3,(H,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFKMTVVSGRRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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